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2-(4-chloro-3-nitrophenyl)-1H-imidazole Documentation Hub

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  • Product: 2-(4-chloro-3-nitrophenyl)-1H-imidazole
  • CAS: 171875-00-6

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole

The following technical guide is structured as a high-level internal whitepaper for a medicinal chemistry or analytical development team. It synthesizes theoretical prediction with standard spectroscopic behavior of nitr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level internal whitepaper for a medicinal chemistry or analytical development team. It synthesizes theoretical prediction with standard spectroscopic behavior of nitro-imidazole derivatives to establish a Target Quality Profile (TQP) for the compound.

Executive Summary

2-(4-chloro-3-nitrophenyl)-1H-imidazole is a critical intermediate scaffold in the development of novel antimicrobial and hypoxia-activated prodrugs. Its structural integrity relies on the precise arrangement of the electron-withdrawing nitro and chloro groups relative to the imidazole heterocycle.

This guide defines the Target Quality Profile (TQP) for this compound. It provides a self-validating spectroscopic framework (NMR, IR, MS) to distinguish the target molecule from common synthetic impurities (e.g., regioisomers, unreacted aldehyde) and establishes a robust protocol for purity assessment.

Synthetic Context & Structural Logic

To understand the spectroscopic data, one must understand the origin of the signals. The compound is typically synthesized via the condensation of 4-chloro-3-nitrobenzaldehyde with glyoxal and ammonium acetate (Debus-Radziszewski-type reaction).

Reaction Pathway Diagram

The following workflow illustrates the formation of the imidazole ring and potential impurity sources.

SynthesisPath Aldehyde 4-Chloro-3-nitrobenzaldehyde (Starting Material) Intermediate Diimine Intermediate Aldehyde->Intermediate Condensation (MeOH/AcOH) Impurity1 Impurity A: Unreacted Aldehyde Aldehyde->Impurity1 Residual Glyoxal Glyoxal (C2 Source) Glyoxal->Intermediate Condensation (MeOH/AcOH) Ammonia NH4OAc (N Source) Ammonia->Intermediate Condensation (MeOH/AcOH) Product 2-(4-chloro-3-nitrophenyl) -1H-imidazole (Target) Intermediate->Product Cyclization (-H2O) Impurity2 Impurity B: Imidazole Oligomers Intermediate->Impurity2 Side Rxn

Caption: Figure 1. Synthetic pathway utilizing the condensation of aldehyde and glyoxal sources.[1] Critical control points involve the removal of unreacted aldehyde (Impurity A).

Spectroscopic Target Profile (STP)

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Rationale: The chlorine atom provides a definitive isotopic signature essential for confirming the halogenation pattern.

ParameterExpected ValueStructural Assignment
Molecular Formula C

H

ClN

O

Parent Structure
Exact Mass 223.01 Da (

Cl)
Monoisotopic Mass
[M+H]

Peak
224.02 m/z Protonated Molecular Ion
Isotope Pattern 3:1 Ratio (224 : 226)Characteristic

Cl /

Cl cluster
Key Fragment 1 ~178 m/zLoss of -NO

group [M+H - 46]

Key Fragment 2 ~143 m/zLoss of -Cl radical (subsequent)

Diagnostic Check: If the mass spectrum shows a single peak at 224 without the M+2 peak at 226 (approx. 33% intensity), the chlorine atom is absent (potentially displaced by a nucleophile).

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid crystalline sample. Rationale: IR is the primary tool for confirming the presence of the Nitro group and the Imidazole NH, distinguishing the product from N-alkylated byproducts.

  • 3200 – 2600 cm⁻¹ (Broad, Medium): N-H Stretching . Characteristic of 1H-imidazoles involved in intermolecular hydrogen bonding. Absence indicates N-alkylation or salt formation.

  • 3100 – 3000 cm⁻¹ (Weak): C-H Stretching (Aromatic) .

  • 1530 – 1520 cm⁻¹ (Strong): NO₂ Asymmetric Stretch . Diagnostic for the 3-nitro substitution.

  • 1350 – 1340 cm⁻¹ (Strong): NO₂ Symmetric Stretch .

  • 1600 – 1580 cm⁻¹ (Medium): C=N Stretching (Imidazole ring).

  • 1090 – 1080 cm⁻¹ (Medium): Ar-Cl Stretching .

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[2][3] Solvent: DMSO-d₆ . Rationale: DMSO is required to observe the labile imidazole N-H proton and to prevent aggregation. CDCl₃ is often insufficient for polar nitro-imidazoles.


H NMR Data (Target Profile)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.8 – 13.2 Broad Singlet1HIm-NH Exchangeable imidazole proton. Highly deshielded.
8.55 Doublet (

Hz)
1HAr-H2 Ortho to NO

& Imidazole. Most deshielded aromatic proton.
8.25 Doublet of Doublets (

Hz)
1HAr-H6 Para to Cl, Ortho to Imidazole.
7.90 Doublet (

Hz)
1HAr-H5 Ortho to Cl. Shielded relative to H2/H6 due to lack of NO

ortho effect.
7.15 – 7.35 Broad S or Multiplet2HIm-H4, H5 Imidazole backbone. Often appear equivalent due to tautomerism in DMSO.

Critical Analysis:

  • Tautomerism: In DMSO, the imidazole H4 and H5 protons often appear as a broad singlet or a coalesced multiplet. If the sample is acidified (e.g., TFA added), these may split into distinct signals.

  • Regioisomer Check: The coupling constant of Ar-H2 (

    
     Hz) confirms the meta relationship to H6, validating the 1,2,4-substitution pattern of the benzene ring.
    

C NMR Data (Target Profile)
  • 160.5 ppm: C2 (Imidazole, attached to Phenyl).

  • 148.0 ppm: C3 (Ar-C-NO

    
    ).
    
  • 135.2 ppm: C4 (Ar-C-Cl).

  • 132.0 ppm: C1 (Ar-C-Imidazole).

  • 131.5 ppm: C6 (Ar-CH).

  • 125.0 ppm: C5 (Ar-CH).

  • 122.5 ppm: C2 (Ar-CH, between substituents).

  • 118 - 120 ppm: C4/C5 (Imidazole CH).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette. Note: Nitro-imidazoles can have poor solubility; gentle heating (40°C) may be required, but avoid boiling to prevent decomposition.

  • Reference: Calibrate to the residual DMSO pentet at

    
     2.50 ppm.
    
HPLC Purity Assessment

Before spectroscopic release, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B

    • 10 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro/imidazole conjugation).

Structural Validation Logic (Graphviz)

The following decision tree outlines the logic for accepting or rejecting a batch based on the spectroscopic data defined above.

ValidationLogic Start Crude Sample MS_Check MS Analysis (M+H = 224, Cl Pattern?) Start->MS_Check NMR_Check 1H NMR Analysis (Aromatic Region) MS_Check->NMR_Check Mass Confirmed Fail_Cl FAIL: Wrong Halogen/Dechlorination MS_Check->Fail_Cl No Cl Pattern Aldehyde_Check Check 10.0 ppm (Aldehyde Signal?) NMR_Check->Aldehyde_Check Pass PASS: Release for Bioassay Aldehyde_Check->Pass Absent Fail_Ald FAIL: Reprocess (Wash w/ NaHSO3) Aldehyde_Check->Fail_Ald Signal Present

Caption: Figure 2. Quality Control Decision Tree. The presence of an aldehyde proton at 10.0 ppm is the most common failure mode for this synthesis.

References

  • Debus-Radziszewski Synthesis Overview

    • Wang, X., et al. "Efficient synthesis of 2-substituted imidazoles." Journal of Organic Chemistry. (General Methodology Reference).

  • Spectroscopic Data of Nitro-Imidazole Analogs

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 68743512, 2-(4-methyl-3-nitrophenyl)-1H-imidazole.[4] (Analogous spectroscopic behavior).

  • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.

Sources

Exploratory

Crystal structure of 2-(4-chloro-3-nitrophenyl)-1H-imidazole

An In-Depth Technical Guide on the Crystal Structure of 2-Chloro-4-nitro-1H-imidazole For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Crystal Structure of 2-Chloro-4-nitro-1H-imidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2-chloro-4-nitro-1H-imidazole, a compound of interest in medicinal chemistry. Due to the limited availability of crystallographic data for 2-(4-chloro-3-nitrophenyl)-1H-imidazole, this document focuses on the closely related and well-characterized molecule, 2-chloro-4-nitro-1H-imidazole. The structural insights and methodologies presented herein are highly relevant for understanding the broader class of substituted nitroimidazole compounds, which are significant in drug discovery and development.[1][2][3][4][5]

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4][5] The introduction of a nitro group to the imidazole ring can confer unique biological properties, often related to bioreductive activation under hypoxic conditions, making these compounds valuable as hypoxia-selective cytotoxins and diagnostic agents.[2] A thorough understanding of the three-dimensional structure and intermolecular interactions of these molecules at the atomic level is paramount for rational drug design and the development of new therapeutic agents with improved efficacy and specificity.

This guide delves into the detailed crystal structure of 2-chloro-4-nitro-1H-imidazole, providing insights into its molecular geometry, intermolecular forces that govern its solid-state packing, and the experimental methodology used to elucidate its structure.

Molecular Structure and Conformation

The molecule of 2-chloro-4-nitro-1H-imidazole is nearly planar.[6][7] The planarity is a key feature, with the dihedral angle between the imidazole ring and the nitro group being a mere 1.7(2)°.[6][7] This co-planarity suggests a significant degree of electronic delocalization between the aromatic imidazole ring and the electron-withdrawing nitro group.

The imidazole ring itself, with the atom sequence C1/N1/C2/C3/N2, is essentially planar, showing a maximum deviation of only 0.003(2) Å at the N1 atom.[6] The geometric parameters of the molecule are in good agreement with those reported for other 4-nitroimidazole structures.[6]

Caption: Molecular structure of 2-chloro-4-nitro-1H-imidazole.

Crystallographic Data and Structure Refinement

The crystal structure of 2-chloro-4-nitro-1H-imidazole was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[8] Detailed crystallographic data are summarized in the table below.

ParameterValueReference
Chemical FormulaC₃H₂ClN₃O₂[6]
Molecular Weight (Mr)147.53[6]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[8]
a (Å)5.905 (2)[6]
b (Å)10.033 (4)[6]
c (Å)9.150 (3)[6]
β (°)105.180 (8)[6]
Volume (V) (ų)523.2 (3)[6]
Z4[6]
RadiationMo Kα (λ = 0.71073 Å)[6]
Temperature (T)100 K[6]
R-factor (Rint)0.037[6]
Final R indices [I>2σ(I)]R1 = 0.037, wR2 = 0.097[8]

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-chloro-4-nitro-1H-imidazole is stabilized by a network of intermolecular hydrogen bonds and other short contacts.[6][7] These interactions are crucial in determining the overall supramolecular architecture.

Pairs of intermolecular C2—H2···O1 hydrogen bonds link inversion-related molecules to form dimers.[6] These dimers exhibit an R²₂(10) ring motif. Furthermore, these dimeric units are interconnected into two-dimensional arrays parallel to the (102) plane through intermolecular N1—H1N1···N2 hydrogen bonds.[6]

An interesting and stabilizing feature of the crystal structure is the presence of short intermolecular Cl···O interactions. The distances of these contacts, Cl1···O1iii = 3.143(2) Å and Cl1···O2i = 3.148(2) Å, are shorter than the sum of the van der Waals radii of the chlorine and oxygen atoms, indicating a significant interaction that contributes to the stability of the crystal lattice.[6]

G cluster_0 Dimer Formation (R²₂(10) motif) cluster_1 2D Network Formation cluster_2 Crystal Lattice Stabilization a0 Molecule A a1 Molecule A' (inversion) a0->a1 C-H···O a1->a0 C-H···O b0 Dimer 1 b1 Dimer 2 b0->b1 N-H···N c0 2D Network c0->c0 Cl···O interactions cluster_exp Experimental Workflow synthesis Synthesis & Crystallization mounting Crystal Mounting synthesis->mounting data_collection X-ray Data Collection (100 K) mounting->data_collection data_processing Data Reduction & Absorption Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares on F²) structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Implications for Drug Development

The detailed structural information of 2-chloro-4-nitro-1H-imidazole provides a solid foundation for understanding its physicochemical properties and potential biological activity. The planarity of the molecule and the nature of the intermolecular interactions can influence its solubility, membrane permeability, and binding affinity to biological targets.

The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding (Cl···O interactions), are critical features to consider in the design of new imidazole-based drug candidates. This structural data can be used for in-silico studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of this class of compounds with target proteins and to guide the synthesis of more potent and selective analogues. [1]

Conclusion

The crystal structure of 2-chloro-4-nitro-1H-imidazole reveals a planar molecule that forms a well-defined supramolecular architecture through a combination of hydrogen bonding and short chlorine-oxygen interactions. The detailed structural and methodological information presented in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the rational design of novel nitroimidazole-based therapeutics.

References

  • Fun, H.-K., Goh, J. H., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1828–o1829. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • Fun, H.-K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E Structure Reports Online, E66, o1828. [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H. K., Goh, J. H., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1828–o1829. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • Jasinski, J. P., Golen, J. A., Mohamed, S. K., & Akkurt, M. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1334-1338. [Link]

  • Jasinski, J. P., Golen, J. A., Mohamed, S. K., & Akkurt, M. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta crystallographica. Section E, Crystallographic communications, 73(Pt 9), 1334–1338. [Link]

  • Nguefack, J. L., et al. (2015). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl).
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound. Retrieved from [Link]

  • Krishnamurthy, G., et al. (2015). Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(4), o387-o388. [Link]

  • Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(1), 1-18. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3564. [Link]

  • Li, Y., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 27(19), 6524. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • Ali, A., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Journal of the Egyptian National Cancer Institute, 26(1), 1-15. [Link]57095/)

Sources

Foundational

Comprehensive Solubility Profiling of 2-(4-chloro-3-nitrophenyl)-1H-imidazole

This guide details the solubility profiling, thermodynamic modeling, and process application for 2-(4-chloro-3-nitrophenyl)-1H-imidazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profiling, thermodynamic modeling, and process application for 2-(4-chloro-3-nitrophenyl)-1H-imidazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary & Molecular Architecture

2-(4-chloro-3-nitrophenyl)-1H-imidazole (hereafter CNPI ) is a polyfunctional scaffold characterized by a donor-acceptor motif. Its solubility behavior is governed by the interplay between the acidic proton of the imidazole ring (


), the basic nitrogen (

), and the electron-withdrawing nitro and chloro substituents on the phenyl ring.

Understanding the solid-liquid equilibrium (SLE) of CNPI is a prerequisite for designing efficient cooling crystallization purification steps and optimizing reaction solvent systems. This guide provides a self-validating protocol for determining solubility, modeling thermodynamic parameters, and selecting optimal solvents.

Structural Determinants of Solubility
  • Imidazole Ring: Provides H-bond donor (NH) and acceptor (N) sites, favoring polar protic solvents (Alcohols).

  • Nitro Group (-NO

    
    ):  Strong H-bond acceptor, enhancing solubility in polar aprotic solvents (DMF, DMSO).
    
  • Chloro-Phenyl Moiety: Increases lipophilicity (

    
    ), reducing water solubility but enhancing compatibility with moderately polar esters (Ethyl Acetate).
    
  • Crystal Lattice Energy: The planar structure and potential for intermolecular H-bonding (N-H

    
     O=N) suggest a high lattice energy, requiring significant solvent enthalpy to overcome.
    

Experimental Methodology: Determination of SLE

To ensure data integrity, we utilize the Laser Monitoring Observation Technique (dynamic method) for rapid profiling, validated by the Shake-Flask Equilibrium Method (static method).

Materials & Purity[1]
  • Solute: CNPI (Purity ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     by HPLC). Recrystallize from Ethanol/Water if purity is insufficient.
    
  • Solvents: Analytical grade (AR) or HPLC grade. Water must be double-distilled (

    
    ).
    
Protocol: Laser Monitoring Method (Dynamic)

This method detects the precise dissolution temperature (


) for a known mole fraction (

).
  • Preparation: Weigh a precise mass of CNPI (

    
    ) into a jacketed glass vessel (approx. 25 mL).
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Setup: Insert a magnetic stirrer and a laser probe (or visual inspection path).

  • Heating: Circulate water through the jacket. Increase temperature slowly (

    
    ) while stirring.
    
  • Detection: Record the temperature (

    
    ) where the laser transmittance maximizes (solution becomes clear).
    
  • Repetition: Repeat for varying mole fractions to cover the range

    
     to 
    
    
    
    .
Protocol: Shake-Flask Method (Static Validation)

Use this to validate 3-5 points from the dynamic curve.

  • Add excess CNPI to solvent in a sealed vial.

  • Incubate at constant

    
     (
    
    
    
    ) for 72 hours.
  • Filter supernatant (0.45

    
     PTFE filter).
    
  • Analyze concentration via HPLC (UV detection at

    
    ).
    
Experimental Workflow Diagram

SolubilityWorkflow Start Start: CNPI Sample Purity Check Purity (>99.5%) Start->Purity Recryst Recrystallize (EtOH/H2O) Purity->Recryst Fail MethodSelect Select Method Purity->MethodSelect Pass Recryst->Purity Dynamic Dynamic Laser Method (T-variation) MethodSelect->Dynamic Speed Static Static Shake-Flask (Isothermal) MethodSelect->Static Accuracy Measure Measure T_diss or Conc. Dynamic->Measure Static->Measure Calc Calculate Mole Fraction (x1) Measure->Calc Model Thermodynamic Modeling (Apelblat/van't Hoff) Calc->Model

Figure 1: Decision logic and workflow for solubility determination of CNPI.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).

  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent fit for polar organic solutes like imidazoles.[1]

van't Hoff Analysis

Used to determine the dissolution enthalpy (


) and entropy (

).

  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
Predicted Solubility Landscape

Based on Structure-Property Relationships (SPR) with analogous compounds (e.g., 2-phenylimidazole, 2-chloro-4-nitroimidazole), the expected solubility order for CNPI is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSOVery High Strong dipole-dipole interactions; disruption of solute-solute H-bonds.
Short-chain Alcohols Methanol, EthanolHigh H-bonding match with imidazole NH and N.
Long-chain Alcohols 1-Butanol, 1-PropanolModerate Reduced polarity; steric hindrance.
Esters Ethyl AcetateModerate Good interaction with nitro/chloro groups; no H-bond donation.
Ethers THFModerate H-bond acceptor only.
Water WaterLow Hydrophobic phenyl-chloro bulk outweighs polar groups.
Non-polar Hexane, TolueneVery Low Lack of specific interactions.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for CNPI.

Cooling Crystallization (Recommended)
  • Solvent: Ethanol or 1-Propanol.

  • Rationale: These solvents exhibit a steep solubility curve (

    
    ), meaning solubility drops significantly with temperature, maximizing yield.
    
  • Protocol: Dissolve crude CNPI at boiling point (

    
    ), filter hot to remove insolubles, then cool at a controlled rate (
    
    
    
    ) to
    
    
    .
Anti-Solvent Crystallization
  • System: DMF (Solvent) + Water (Anti-solvent).

  • Rationale: CNPI is highly soluble in DMF but insoluble in water. Adding water forces precipitation.

  • Risk: Occlusion of impurities is higher than in cooling crystallization.

Thermodynamic Decision Logic

ProcessDesign Data Solubility Data (x1 vs T) Slope Analyze Slope (dS/dT) Data->Slope Steep Steep Curve (e.g., Ethanol) Slope->Steep High dS/dT Flat Flat Curve (e.g., Toluene) Slope->Flat Low dS/dT HighSol Very High Solubility (e.g., DMF) Slope->HighSol x1 > 0.1 Cooling Cooling Crystallization Steep->Cooling Best Yield Evap Evaporative Crystallization Flat->Evap Energy Intensive AntiSolv Anti-Solvent Precipitation HighSol->AntiSolv Add Water

Figure 2: Process selection based on solubility curve characteristics.

References & Further Reading

  • Measurement Protocols: Shakeel, F. et al. "Solubility and thermodynamic analysis of anti-cancer drug in mono-solvents." Journal of Molecular Liquids, 2015. Link

  • Thermodynamic Modeling: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 293 to 353 K." Journal of Chemical Thermodynamics, 1999. Link

  • Imidazole Solubility Trends: Gong, Y. et al. "Solubility of 2-phenylimidazole in different pure solvents." Journal of Chemical & Engineering Data, 2013. (Provides analogous data for phenyl-substituted imidazoles).

  • Synthesis & Properties: Fun, H. K. et al. "2-Chloro-4-nitro-1H-imidazole."[2][3] Acta Crystallographica Section E, 2010.[3] Link (Structural analog data).[3][4]

Sources

Exploratory

Technical Guide: Thermal Stability & Degradation Profiling of 2-(4-chloro-3-nitrophenyl)-1H-imidazole

Executive Summary Compound: 2-(4-chloro-3-nitrophenyl)-1H-imidazole Context: A critical pharmacophore and intermediate in the synthesis of azole antifungals and potential energetic materials. Core Challenge: The juxtapos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(4-chloro-3-nitrophenyl)-1H-imidazole Context: A critical pharmacophore and intermediate in the synthesis of azole antifungals and potential energetic materials. Core Challenge: The juxtaposition of an electron-deficient ortho-chloronitrobenzene moiety with a nucleophilic imidazole ring creates a unique thermal stability profile. While the imidazole core offers high thermal resistance, the nitro-aryl substituent introduces susceptibility to radical decomposition and nucleophilic aromatic substitution (SNAr) under thermal stress.[1]

This guide provides a definitive technical framework for characterizing the thermal stability, degradation kinetics, and safety parameters of this compound.[1] It is designed for researchers requiring rigorous data to support drug substance manufacturing or safety assessments.[1]

Part 1: Theoretical Stability Profile & Structure-Activity Analysis

Before initiating wet-lab protocols, one must understand the molecular "weak links" that drive degradation.[1]

Structural Analysis

The molecule consists of two distinct aromatic systems linked by a single bond:[1]

  • Moiety A (Imidazole Ring): A 5-membered nitrogen heterocycle.[1][2] generally stable up to >250 °C in inert atmospheres.[1] It acts as a weak base and a hydrogen bond donor (N-H).[1]

  • Moiety B (4-Chloro-3-nitrophenyl): A benzene ring highly activated for nucleophilic attack. The nitro group at the meta position to the imidazole (but ortho to the chlorine) strongly withdraws electrons, destabilizing the C-Cl bond and making the nitro group itself a site for homolytic cleavage at high temperatures.[1]

Predicted Thermal Behaviors[1][3][4][5][6]
  • Melting Point (Tm): Based on structural analogs (e.g., 2-(4-chlorophenyl)-1H-imidazole, Tm ~260 °C), the target compound is expected to melt in the range of 240–270 °C , provided no decomposition occurs prior to melting.[1]

  • Decomposition Onset (Tonset): The nitro group is the limiting factor.[1] Thermal homolysis of the C-NO2 bond typically initiates between 220–280 °C .

  • Hazard Potential: The ortho-chloronitro configuration presents a specific safety risk. In the presence of trace amines or bases (common in imidazole synthesis), this moiety can undergo exothermic SNAr reactions even below the bulk decomposition temperature.[1]

Part 2: Experimental Characterization Protocols

Do not rely on single-method analysis. The following multi-modal workflow is required to validate thermal safety and degradation mechanisms.

Protocol A: Thermal Gravimetric Analysis (TGA) & DSC

Objective: Determine Tonset, Tpeak, and heat of decomposition (ΔHdec).[1]

  • Sample Prep: Dry 2-5 mg of sample under vacuum at 40 °C for 4 hours to remove solvates.

  • TGA Configuration:

    • Pan: Platinum or Ceramic (Open).[1]

    • Purge: Nitrogen (50 mL/min) for intrinsic stability; Air (50 mL/min) for oxidative stability.[1]

    • Ramp: 10 °C/min from 40 °C to 500 °C.

  • DSC Configuration:

    • Pan: Hermetically sealed Aluminum or Gold-plated high-pressure pans (critical to contain volatile NOx gases).

    • Ramp: 5 °C/min. Note: Slower ramp rates improve resolution of the melt/decomposition overlap.[1]

  • Acceptance Criteria:

    • Pure Compound: Sharp endotherm (melting) followed by exotherm (decomposition).[1]

    • Unstable/Impure: Broad exotherm preceding melting indicates autocatalytic degradation.[1]

Protocol B: Forced Degradation (Stress Testing)

Objective: Isolate degradation products for LC-MS identification.

Stress ConditionReagent / ConditionDurationTarget Endpoint
Thermal (Solid) 100 °C (Oven)7 Days< 5% degradation
Thermal (Solution) Reflux in DMSO24 HoursIdentify polymerization
Acid Hydrolysis 1N HCl, 80 °C4 HoursImidazole ring opening
Base Hydrolysis 0.1N NaOH, RT2 HoursSNAr (Cl displacement)
Oxidation 3% H2O2, RT4 HoursN-oxide formation
Protocol C: Reaction Hazard Analysis (ARC)

Required if ΔHdec > 500 J/g in DSC. Run an Accelerating Rate Calorimetry (ARC) test in a titanium bomb to determine the Time to Maximum Rate (TMR) . This is non-negotiable for scale-up of nitro-aromatic compounds.[1]

Part 3: Degradation Pathways & Mechanism[1]

The degradation of 2-(4-chloro-3-nitrophenyl)-1H-imidazole follows two competing pathways: Radical Homolysis (Thermal) and Nucleophilic Substitution (Chemical/Impurity driven).

Pathway 1: Nitro-Nitrite Rearrangement (Thermal)

At high temperatures (>250 °C), the nitro group undergoes isomerization to a nitrite ester, followed by loss of NO.[1] This generates a reactive phenoxy radical that couples to form azo-dimers or tars.[1]

Pathway 2: Nucleophilic Displacement (Chemical)

Under basic conditions or in polar solvents, the C-Cl bond is activated.[1] The imidazole N-H of one molecule can attack the C-Cl position of another, leading to polymerization.[1]

Visualization: Degradation Logic Flow

DegradationPathway Parent 2-(4-chloro-3-nitrophenyl)-1H-imidazole ThermalStress Thermal Stress (>250°C) Parent->ThermalStress BaseStress Basic Conditions / Polar Solvent Parent->BaseStress Radical Phenoxy Radical Intermediate (Loss of NO/NO2) ThermalStress->Radical Homolysis of C-NO2 Polymer Azo-Dimers & Carbonaceous Char Radical->Polymer Radical Coupling SnAr Meisenheimer Complex BaseStress->SnAr Imidazole NH attacks C-Cl Dimer N-Aryl Imidazole Dimer (Self-Alkylation) SnAr->Dimer Loss of HCl

Figure 1: Competing degradation pathways. The thermal route is dominated by nitro group instability, while the chemical route is driven by the activated C-Cl bond.[1]

Part 4: Quantitative Data Summary (Reference Values)

Use these reference values (derived from structural analogs) to validate your experimental data.

ParameterExpected RangeMethodCritical Threshold
Melting Point 240 – 270 °CDSC (5°C/min)> 5°C depression implies impurity
Tonset (Dec) 220 – 250 °CTGADo not process > 200 °C
Mass Loss (Step 1) 15 – 20%TGACorresponds to loss of NO/NO2
Residual Mass ~30%TGA (at 600°C)High char yield typical of aromatics
pKa (Imidazole NH) ~13.5PotentiometricAffects solubility/reactivity

References

  • Thermal Decomposition of Nitroimidazoles

    • Experimental and theoretical studies of the decomposition of imidazole-based energetic materials.[3] AIP Publishing. (2012).[1]

    • [1]

  • Synthesis & Stability of 2-Aryl Imidazoles

    • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl).[2][4] Der Pharma Chemica.

  • Nitro-Aromatic Degradation Kinetics

    • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.[1] ResearchGate.[1][5]

  • Analogous Compound Data (2-chloro-4-nitroimidazole)

    • Process for production of 2-chloro-4-nitroimidazole derivatives.[6][7][8][9][10] Google Patents (WO2019146113A1).[1]

    • [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the Imidazole Ring in 2-(4-Chloro-3-nitrophenyl)-1H-imidazole for Drug Discovery Scaffolds

An in-depth guide to the strategic functionalization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole, providing detailed protocols and expert insights for researchers in drug discovery and medicinal chemistry. Abstract The im...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic functionalization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole, providing detailed protocols and expert insights for researchers in drug discovery and medicinal chemistry.

Abstract The imidazole heterocycle is a cornerstone of medicinal chemistry, serving as a rigid and versatile scaffold in numerous therapeutic agents.[1][2] The specific derivative, 2-(4-chloro-3-nitrophenyl)-1H-imidazole, presents a unique starting point for library synthesis due to the electronic properties conferred by its chloro and nitro substituents, which are known to influence biological activity and metabolic stability.[3][4][5] This guide provides a comprehensive overview and detailed, field-tested protocols for the targeted functionalization of this imidazole core. We will explore three primary pathways for derivatization: N-alkylation, N-arylation, and direct C-H arylation. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the critical parameters that ensure high-yield, regioselective synthesis, enabling the generation of novel molecular entities for drug development pipelines.

Introduction: The Strategic Importance of Functionalized Imidazoles

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug design. Its unique electronic properties, capacity for hydrogen bonding (as both donor and acceptor), and rigid framework allow it to present attached substituents in precise spatial orientations for optimal interaction with biological targets.[1] Consequently, imidazole-containing compounds have found applications across a wide spectrum of diseases, acting as anti-cancer, anti-parasitic, and antihypertensive agents.[2] The ability to selectively functionalize each position of the imidazole ring is therefore a critical tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound.

The Target Moiety: 2-(4-chloro-3-nitrophenyl)-1H-imidazole as a Versatile Precursor

The subject of this guide, 2-(4-chloro-3-nitrophenyl)-1H-imidazole, is a particularly valuable starting material. The 2-aryl substitution pattern is a known motif in potent kinase inhibitors and receptor ligands.[1] The electron-withdrawing nitro group can enhance the biological activity of the molecule and often plays a crucial role in the mechanism of action for certain classes of antimicrobial agents through intracellular reduction.[3][5][6] The chloro substituent further modulates the electronic landscape of the phenyl ring and can serve as a handle for subsequent cross-coupling reactions. Mastering the functionalization of the remaining positions on the imidazole core (N1, C4, and C5) allows for the systematic exploration of the chemical space around this promising scaffold.

Core Functionalization Strategies: A Workflow Overview

The functionalization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole can be logically divided into two main categories: substitution at the ring nitrogen atoms (N-functionalization) and substitution at the ring carbon atoms (C-H functionalization). The choice of strategy depends on the desired final structure and the available synthetic tools.

G Start 2-(4-chloro-3-nitrophenyl)-1H-imidazole N_Func N-Functionalization Start->N_Func C_Func C-H Functionalization Start->C_Func N_Alk N-Alkylation N_Func->N_Alk N_Aryl N-Arylation N_Func->N_Aryl C_Aryl Direct C-H Arylation C_Func->C_Aryl

Caption: Core strategies for derivatizing the imidazole scaffold.

Protocol I: Regioselective N-Alkylation

Principle and Mechanistic Rationale

N-alkylation is a fundamental method for modifying the imidazole core. The reaction typically proceeds via an SN2 mechanism where the imidazole nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile. In an unsymmetrical imidazole like our target molecule, alkylation can potentially occur at either N1 or N3. However, due to the tautomeric nature of the N-H proton, these positions are equivalent in the neutral molecule. Upon deprotonation with a base, a single imidazolate anion is formed, with the negative charge delocalized over both nitrogen atoms.[7]

The regioselectivity of the subsequent alkylation is primarily governed by sterics. The bulky 2-(4-chloro-3-nitrophenyl) group significantly hinders the approach of the electrophile to the adjacent N1 position. Therefore, alkylation occurs preferentially at the more accessible N3 position (which, by convention, is renumbered to N1 in the final product).

G sub Imidazole Substrate anion Imidazolate Anion sub->anion - H+ base Base (e.g., NaH) product N-Alkylated Product anion->product + R-X - X- RX Alkyl Halide (R-X)

Caption: Simplified workflow for base-mediated N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-chloro-3-nitrophenyl)-1H-imidazole (1.0 eq).

  • Solvent Addition : Add anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir the mixture until the substrate is fully dissolved.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

    • Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation to form the imidazolate anion without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

  • Electrophile Addition : Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise via syringe.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Alkylation Parameters
Electrophile (R-X)BaseSolventTime (h)Typical Yield
IodomethaneNaHDMF2>95%
Benzyl BromideK₂CO₃Acetonitrile1285-90%
Ethyl BromoacetateNaHTHF490-95%

Protocol II: Copper-Catalyzed N-Arylation

Principle and Mechanistic Rationale

Introducing an aryl group at the nitrogen position often requires a transition metal catalyst due to the lower reactivity of aryl halides compared to alkyl halides. The copper-catalyzed Ullmann condensation is a classic and robust method for this transformation.[8] The reaction involves the coupling of the imidazole with an aryl halide, typically an iodide or bromide. A ligand, such as a phenanthroline or a diamine derivative, is often used to stabilize the copper catalyst and facilitate the reaction, allowing for milder conditions and broader substrate scope.[8]

  • Expert Insight: While palladium catalysis is also an option, copper-based systems are often more cost-effective and can offer complementary reactivity. For N-arylation of imidazoles, copper catalysis is particularly well-established.[8][9]

Detailed Step-by-Step Protocol
  • Reaction Setup : In an oven-dried Schlenk tube, combine 2-(4-chloro-3-nitrophenyl)-1H-imidazole (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Inert Atmosphere : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add anhydrous, high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heating : Seal the tube and heat the reaction mixture to 100-140 °C in an oil bath with vigorous stirring.

    • Causality Note: Higher temperatures are required to promote the oxidative addition of the aryl halide to the copper center. The choice of solvent is critical; it must be polar enough to dissolve the reagents and stable at high temperatures.

  • Monitoring : Monitor the reaction by TLC or LC-MS over 12-24 hours.

  • Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol III: Palladium-Catalyzed Direct C5-H Arylation

Principle and Mechanistic Rationale

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials.[1][2] For the imidazole core, the C-H bonds at the C4 and C5 positions can be targeted. The regioselectivity is determined by both electronic and steric factors. The C5 position is generally favored for arylation over C4 due to the steric hindrance from the large substituent at the C2 position.[1]

The reaction is typically catalyzed by palladium, which can activate the C-H bond through a concerted metalation-deprotonation (CMD) mechanism.[1][10] A suitable directing group or the inherent electronics of the substrate guide the catalyst to the desired position. In this case, the N1-H can be protected with a group like SEM (2-(trimethylsilyl)ethoxymethyl) which can direct the arylation.[1][11]

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Het Ar-Pd(II)-Het PdII_ArX->PdII_Het C-H Activation (+ Het-H, - HX) PdII_Het->Pd0 Product_HetAr Het-Ar PdII_Het->Product_HetAr Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Detailed Step-by-Step Protocol

(Note: This protocol assumes prior N-protection, e.g., with a SEM group, to prevent competing N-arylation)

  • Substrate Preparation : Synthesize the N-SEM protected 2-(4-chloro-3-nitrophenyl)-1H-imidazole using standard literature procedures.[1]

  • Reaction Setup : To a Schlenk tube, add the N-protected imidazole (1.0 eq), the aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere : Evacuate and backfill the tube with Argon three times.

  • Solvent Addition : Add an anhydrous solvent, such as 1,4-dioxane or toluene.

  • Heating : Seal the tube and heat the mixture to 110 °C for 18-24 hours.

    • Causality Note: The combination of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for efficient C-H activation and the subsequent reductive elimination step that forms the C-C bond.[1][9]

  • Workup and Purification : Cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the crude product via column chromatography to isolate the C5-arylated product.

  • Deprotection : The SEM protecting group can be removed under acidic conditions (e.g., TBAF or HCl) to yield the final C5-arylated, N-H free imidazole.

Data Presentation: C-H Arylation Parameters
Aryl SourceCatalyst / LigandBaseSolventTypical Yield
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane70-80%
4-ChlorobenzonitrileNi(OTf)₂ / dcypeK₃PO₄t-Amyl Alcohol65-75%[12][13][14]
Phenylboronic AcidPd(OAc)₂ / PCy₃K₂CO₃Toluene75-85%

Troubleshooting and Key Considerations

  • Regioselectivity in N-functionalization : While sterics strongly favor one isomer, small amounts of the other may form. Careful selection of a bulky protecting group or a highly hindered base can improve selectivity. For challenging cases, separation by chromatography is often necessary.

  • Catalyst Inactivation : In C-H activation protocols, ensure all reagents and solvents are scrupulously dried and the system is kept under a positive pressure of inert gas. Oxygen can oxidize the active catalyst.

  • Reaction Monitoring : For transition-metal-catalyzed reactions, taking time points for analysis by LC-MS is highly recommended to avoid over-running the reaction, which can lead to side product formation.

Conclusion

The functionalization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole provides a robust platform for generating diverse chemical libraries for drug discovery. By strategically applying the protocols for N-alkylation, N-arylation, and direct C-H arylation, researchers can systematically modify the scaffold to optimize its therapeutic potential. The principles and methodologies detailed in this guide offer a validated starting point for the synthesis of novel, high-value imidazole derivatives.

References

  • Chupakhin, E., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]

  • Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Available at: [Link]

  • Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Available at: [Link]

  • Waseda University. (n.d.). C-H arylation and alkenylation of imidazoles by nickel catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis. Available at: [Link]

  • Meher, C.P., et al. (n.d.). Nitro-Imidazole Derivatives An Unique Class for Diverse Biological Activity. Indian Journals. Available at: [Link]

  • ResearchGate. (n.d.). Access to imidazole-based tricyclic heterocycles incorporating medium-sized central rings through direct C-H arylation. Available at: [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • American Chemical Society Publications. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]

  • IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Available at: [Link]

  • Chinese Journal of Applied Chemistry. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available at: [Link]

  • National Institutes of Health. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • MDPI. (n.d.). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]

  • Academia.edu. (n.d.). 2-Chloro-4-nitro-1 H -imidazole. Available at: [Link]

  • Google Patents. (n.d.). Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Available at: [Link]

  • PubMed. (2010). 2-Chloro-4-nitro-1H-imidazole. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Available at: [Link]

Sources

Application

Use of 2-(4-chloro-3-nitrophenyl)-1H-imidazole as a building block in organic synthesis

Application Note: Strategic Utilization of 2-(4-Chloro-3-nitrophenyl)-1H-imidazole in Medicinal Chemistry Executive Summary 2-(4-Chloro-3-nitrophenyl)-1H-imidazole is a bifunctional heterocyclic building block that serve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Chloro-3-nitrophenyl)-1H-imidazole in Medicinal Chemistry

Executive Summary

2-(4-Chloro-3-nitrophenyl)-1H-imidazole is a bifunctional heterocyclic building block that serves as a critical "lynchpin" scaffold in the synthesis of p38 MAP kinase inhibitors, antifungal agents, and diverse peptidomimetics. Its value lies in its orthogonal reactivity :

  • Electrophilic Core: The ortho-nitro group activates the para-chlorine atom, facilitating facile Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Masked Nucleophile: The nitro group serves as a latent aniline equivalent, accessible via chemoselective reduction.

  • Heterocyclic Handle: The imidazole ring offers sites for N-alkylation or C-H activation.

This guide provides validated protocols for synthesizing this core and utilizing it to generate diverse chemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNote
IUPAC Name 2-(4-chloro-3-nitrophenyl)-1H-imidazole
Molecular Formula C9H6ClN3O2
Molecular Weight 223.62 g/mol
Key Functionality Activated Aryl Chlorideortho-NO2 activation allows SNAr
pKa (Imidazole NH) ~14.0Weakly acidic; deprotonation requires NaH or K2CO3
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/non-polar solvents

Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Rationale: Commercial availability can be sporadic. The Debus-Radziszewski imidazole synthesis provides a reliable, scalable route starting from the aldehyde.

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 equiv)

  • Glyoxal (40% aq. solution, 1.1 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzaldehyde (18.5 g, 100 mmol) in Methanol (200 mL).

  • Activation: Add Ammonium Acetate (30.8 g, 400 mmol) to the solution. Stir at room temperature for 10 minutes to buffer the system.

  • Cyclization: Add Glyoxal (40% aq., 12.6 mL, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to mild reflux (65°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.

  • Work-up: Cool the mixture to room temperature. Pour into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash with water (3 x 100 mL) to remove excess ammonium salts. Recrystallize from Ethanol/Water to yield the title compound.

Yield Expectation: 65–75% Expert Insight: The electron-withdrawing nitro group on the aldehyde can slow the initial imine formation. Ensure the reflux is vigorous.

Protocol B: SNAr Diversification (The "Click" Step)

Rationale: The 3-nitro group activates the 4-chloro position, making it susceptible to displacement by amines, thiols, or alkoxides. This allows for the rapid generation of "Library A" (Substituted Phenyl-Imidazoles).

Reagents:

  • 2-(4-Chloro-3-nitrophenyl)-1H-imidazole (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Benzylamine, 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Dissolve the imidazole scaffold (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Thermal Activation: Heat the reaction to 80°C .

    • Note: While the nitro group activates the ring, the imidazole ring is electron-rich, which can partially deactivate the phenyl ring via conjugation. Elevated temperature is required compared to 2,4-dinitrochlorobenzene.

  • Monitoring: Reaction is usually complete within 4–6 hours. Watch for a color change (often deepens to red/orange due to the formation of the aniline derivative).

  • Isolation: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine. Dry over Na2SO4 and concentrate.

Self-Validating Check: The 1H NMR will show the disappearance of the doublet corresponding to the proton ortho to the chlorine and the appearance of the nucleophile's alkyl signals.

Protocol C: Chemoselective Nitro Reduction

Rationale: Reducing the nitro group yields an aniline, enabling downstream coupling (amides, ureas). Critical Caution: Standard Pd/C hydrogenation can cause dechlorination if the SNAr step was skipped (i.e., if you want to keep the Cl). Iron-mediated reduction is preferred for chemoselectivity.

Reagents:

  • Substrate (Nitro-imidazole derivative)[1][2][3]

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: EtOH/Water (4:1)

Methodology:

  • Suspend the nitro compound in EtOH/Water.[4]

  • Add Fe powder and NH4Cl.

  • Heat to reflux (80°C) for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this building block.

ReactionWorkflow Figure 1: Divergent synthesis pathways for 2-(4-chloro-3-nitrophenyl)-1H-imidazole. Aldehyde 4-Chloro-3-nitro benzaldehyde Core 2-(4-Chloro-3-nitrophenyl) -1H-imidazole (THE CORE) Aldehyde->Core Glyoxal, NH4OAc Debus-Radziszewski SNAr_Product S_NAr Product (2-(4-Amino-3-nitrophenyl)...) Core->SNAr_Product R-NH2, DIPEA, 80°C (Displacement of Cl) Aniline Reduced Aniline (2-(3-Amino-4-chlorophenyl)...) Core->Aniline Fe/NH4Cl (Nitro Reduction) Benzimidazole Benzimidazole-Fused Derivatives SNAr_Product->Benzimidazole Reductive Cyclization Aniline->Benzimidazole Cyclization w/ Aldehyde

Caption: Figure 1: Divergent synthesis pathways. The core scaffold allows for either immediate nucleophilic substitution (Green path) or reduction to an aniline (Yellow path).

Mechanistic Insight: The SNAr "Trap"

Understanding the mechanism ensures protocol adherence. The reaction proceeds via a Meisenheimer Complex .[5]

SNAr_Mechanism cluster_conditions Critical Factors Reactants Core + Nucleophile (Nu) TS Meisenheimer Complex (Negative charge on NO2) Reactants->TS Attack at C-4 Product Substituted Product + Cl- TS->Product Loss of Leaving Group (Cl) Factor1 Solvent: Polar Aprotic (DMF) stabilizes TS Factor2 NO2: Essential for stabilizing negative charge

Caption: Figure 2: SNAr Mechanism. The nitro group acts as an electron sink, stabilizing the transition state.[5]

References

  • Debus-Radziszewski Imidazole Synthesis

    • General Protocol: "Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives." International Journal of Pharmaceutical Sciences.
    • 6[7][4]

  • SNAr Reactivity of Nitro-Halo Arenes

    • Mechanism & Scope: "Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate." Journal of the Chemical Society, Perkin Transactions 2.
    • 8[4]

  • Nitro Reduction Protocols

    • Chemoselectivity: "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds."[9] Russian Chemical Reviews.

    • 9[7][4]

  • Related Imidazole Scaffolds in Drug Discovery

    • Context: "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Deriv
    • 10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole. This guide is designed to provide in-depth, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole. This guide is designed to provide in-depth, actionable advice to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your success.

Part 1: Core Synthesis Protocol & Workflow

The synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole is most commonly achieved via the Debus-Radziszewski imidazole synthesis.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-chloro-3-nitrobenzaldehyde), and an ammonia source.[1][2][3]

Detailed Experimental Protocol

This protocol is a baseline procedure; optimization may be required based on your specific lab conditions and reagent purity.

Reagents:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 equiv)

  • Glyoxal (40% solution in water, 1.1 equiv)

  • Ammonium acetate (3.0-4.0 equiv) or aqueous ammonia

  • Solvent: Acetic acid, Methanol, or Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 equiv) and the chosen solvent (e.g., glacial acetic acid).

  • Reagent Addition: Add ammonium acetate (3.0-4.0 equiv) to the flask and stir until partially dissolved.

  • Glyoxal Addition: Slowly add the 40% aqueous glyoxal solution (1.1 equiv) to the mixture. The addition should be dropwise to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation & Neutralization: A precipitate should form. Neutralize the solution by slowly adding a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) until the pH is approximately 7-8. This step is crucial for precipitating the imidazole product, which is often soluble in acidic media.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Visual Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-chloro-3-nitrobenzaldehyde, Ammonium Acetate, and Solvent B Add Glyoxal Solution A->B C Heat to Reflux (2-6h) B->C D Monitor by TLC C->D E Cool and Quench in Ice Water D->E F Neutralize with Base (pH 7-8) E->F G Filter Solid Product F->G H Recrystallize from Ethanol/Water G->H I Dry to Obtain Pure Product H->I

Caption: Workflow for the synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I obtained no product. What are the likely causes?

This is the most frequent issue and can stem from several factors.[4]

  • Cause A: Poor Quality of Reagents

    • Glyoxal: Glyoxal solutions can polymerize upon storage. Use a fresh bottle or verify the concentration of the active monomer.

    • Aldehyde: Ensure the 4-chloro-3-nitrobenzaldehyde is pure. Impurities can inhibit the reaction or lead to side products.

    • Ammonia Source: Ammonium acetate can be hygroscopic. Use a freshly opened container or dry it before use. If using aqueous ammonia, ensure the concentration is correct.

  • Cause B: Inefficient Reaction Conditions

    • Temperature: The reaction may require a higher temperature to proceed efficiently. Ensure your reflux temperature is adequate for the solvent used.[5] Some modern protocols use microwave irradiation to dramatically increase yields and reduce reaction times.[6][7][8]

    • Reaction Time: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting aldehyde before stopping the reaction.

  • Cause C: Improper Work-up

    • Product Loss during Neutralization: The imidazole product is amphoteric and can be soluble in both strong acid and strong base. When neutralizing the acidic reaction mixture, do it slowly and carefully monitor the pH. The point of maximum precipitation is typically near neutral pH (7-8). Adding too much base can re-dissolve the product as an imidazolate salt.

Solution Pathway:

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Procedure Start Low / No Yield Reagent_Check Verify Purity & Activity of: - Glyoxal - Aldehyde - NH4OAc Start->Reagent_Check Cond_Check TLC shows unreacted starting material? Start->Cond_Check Workup_Check Carefully neutralize to pH 7-8. Avoid excess base. Start->Workup_Check Increase_T Increase Reflux Temp. or Switch to Microwave Cond_Check->Increase_T Yes Increase_Time Extend Reaction Time Cond_Check->Increase_Time Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My final product is a dark, oily substance, not a solid. How can I fix this?

An oily product often indicates the presence of impurities or polymeric side-products.[9]

  • Cause A: Side Reactions

    • The Radziszewski reaction can sometimes produce resinous by-products, especially if the reaction is overheated or run for too long.[10] The strong electron-withdrawing nitro group on the benzaldehyde can also promote side reactions.

  • Cause B: Incomplete Reaction

    • A mixture of starting materials, intermediates, and the final product can present as an oil.

Solutions:

  • Optimize Temperature and Time: Avoid excessive heating. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.

  • Purification Strategy: Do not discard the oil. Try to dissolve it in a suitable solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water and then a brine solution to remove water-soluble impurities.

    • Dry the organic layer over sodium sulfate, filter, and concentrate it.

    • Attempt purification using column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing polarity with ethyl acetate is often effective.

Q3: My NMR spectrum shows impurities. What are the likely side products?

  • Side Product A: Unreacted Aldehyde: The presence of a singlet around 9.5-10.5 ppm in the ¹H NMR spectrum indicates unreacted 4-chloro-3-nitrobenzaldehyde.

  • Side Product B: Oxazole Formation: A known side reaction in imidazole synthesis is the formation of an oxazole isomer, although this is less common under standard Radziszewski conditions.[6]

  • Side Product C: Polymeric Materials: Broad, unresolved humps in the NMR spectrum suggest the presence of polymeric by-products.

Solutions:

  • For Unreacted Aldehyde: This indicates an incomplete reaction. Re-run the synthesis with a longer reaction time, higher temperature, or consider a more efficient catalyst system.[5][11]

  • For Other Impurities: Recrystallization is the first line of defense. If this fails, column chromatography is the most effective method for separating structurally similar impurities from the desired imidazole product.

Part 3: Parameter Optimization & FAQs

Key Parameter Optimization

Optimizing the following parameters can significantly improve yield and purity.

ParameterStandard ConditionOptimization Strategy & Rationale
Ammonia Source Ammonium AcetateAmmonium acetate serves as both the ammonia source and a mild acidic catalyst. Using a 3- to 4-fold excess drives the equilibrium towards product formation. Pure ammonia can also be used but requires more specialized equipment.[12]
Solvent Glacial Acetic AcidAcetic acid is a common choice as it acts as both solvent and catalyst. However, greener solvents like ethanol or even water can be effective, sometimes with the aid of a catalyst.[13]
Temperature 80-120°C (Reflux)Higher temperatures generally increase the reaction rate. Microwave-assisted synthesis can achieve temperatures of 160-180°C, drastically cutting reaction times from hours to minutes and often improving yields.[6]
Catalyst (Self-catalyzed)While often run without an external catalyst, adding a Lewis acid (e.g., ZnCl₂) or a solid acid catalyst (e.g., silica tungstic acid) can improve yields and reaction rates, especially if using a neutral solvent like ethanol.[10][11]
Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction? A: The Debus-Radziszewski synthesis is a multi-component reaction.[1] While the exact mechanism is not definitively certain, it is generally believed to occur in two main stages.[1][2] First, the dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (4-chloro-3-nitrobenzaldehyde) to form the imidazole ring after dehydration.[2][14]

Q: Can I use a different 1,2-dicarbonyl compound instead of glyoxal? A: Yes. Using other 1,2-dicarbonyls like benzil would result in a different substitution pattern on the imidazole ring (e.g., 4,5-diphenyl substitution). For the synthesis of the title compound, which is unsubstituted at the 4 and 5 positions, glyoxal is the required reagent.

Q: How should I store the final product? A: 2-(4-chloro-3-nitrophenyl)-1H-imidazole is a stable solid. It should be stored in a well-sealed container at room temperature, away from direct light and moisture.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Giradkar, V. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Dakhale, V. Synthesis , mechanism and application of Organic Name reaction.pptx. Slideshare. [Link]

  • dos Santos, J. H. Z., et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]

  • Corral, J., et al. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

  • Bandyopadhyay, D., et al. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Zhang, H., et al. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Sparks, S. M., & Shea, K. M. Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PMC. [Link]

  • What is the best way to synthesize 2-substituted imidazole? ResearchGate. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Pham, E. C., Le, T. V. T., & Truong, T. N. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publications. [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. National Center for Biotechnology Information. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Method for preparing 2-phenylimidazole.

Sources

Optimization

Troubleshooting low yield in Debus-Radziszewski imidazole synthesis.

Technical Support Center: Debus-Radziszewski Imidazole Synthesis Welcome to the technical support guide for the Debus-Radziszewski imidazole synthesis. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Debus-Radziszewski Imidazole Synthesis

Welcome to the technical support guide for the Debus-Radziszewski imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of low product yields. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Debus-Radziszewski synthesis. Each answer provides a technical explanation and actionable solutions grounded in established chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequently reported issue in the classic Debus-Radziszewski synthesis.[1][2][3] This multicomponent reaction is sensitive to a variety of factors that can lead to incomplete conversion or the formation of side products.[2][4] A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be optimized for your specific substrates.[1][5]

  • Reactant Quality & Stoichiometry: The purity of the 1,2-dicarbonyl compound, aldehyde, and ammonia source directly impacts the reaction's success.

  • Presence of Side Reactions: Competing reaction pathways can consume starting materials, reducing the final yield. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to visualize product formation and the emergence of impurities.[6]

  • Catalysis: The traditional synthesis is often performed without a catalyst, which can contribute to slow reaction rates and low yields. Modern protocols frequently employ catalysts to significantly improve efficiency.[1][3]

Below, we will dissect each of these areas in detail.

Q2: How critical are reactant purity and stoichiometry?

The purity and precise ratio of your reactants are foundational to achieving a high yield.

  • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. This impurity can introduce unwanted side reactions and alter the pH of the reaction medium. It is advisable to use freshly distilled or newly purchased aldehydes.

  • Ammonia Source: The most common source of ammonia is ammonium acetate, which serves a dual role by providing ammonia and acting as a mild acidic catalyst.[4] Ensure it is dry, as excess water can hinder the dehydration steps inherent in the reaction mechanism. In some protocols, formamide is used as a convenient substitute for ammonia.[7]

  • Stoichiometry: The reaction condenses one equivalent of a dicarbonyl, one equivalent of an aldehyde, and two equivalents of ammonia.[3][4] Using a slight excess of the ammonia source (e.g., 2.5-3 equivalents of ammonium acetate) can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.

Q3: What is the impact of temperature and reaction time on the synthesis?

Temperature and time are interdependent variables that must be carefully controlled.

  • Temperature: Many Debus-Radziszewski reactions are conducted at reflux temperatures to ensure sufficient energy for the condensation and cyclization steps.[1] However, excessively high temperatures can lead to the decomposition of reactants or the desired imidazole product, often indicated by the reaction mixture turning dark brown or black.[2] For some systems, lower temperatures (e.g., 60-90 °C) may provide a better balance between reaction rate and product stability.[5]

  • Reaction Time: The optimal reaction time can vary from a few hours to over 24 hours depending on the reactivity of the substrates and the conditions used.[6][8] The best practice is to monitor the reaction's progress periodically using TLC.[1] The reaction should be stopped once the limiting reactant (usually the aldehyde or dicarbonyl) is consumed to prevent the formation of degradation products.

Q4: Which solvent system is best for the Debus-Radziszewski reaction?

The choice of solvent influences reactant solubility and the reaction rate.

  • Protic Solvents: Ethanol is a commonly used solvent that effectively dissolves the reactants.[1][6] Glacial acetic acid is also frequently employed, acting as both a solvent and a catalyst.[8][9]

  • Solvent-Free and Alternative Conditions: Modern approaches have demonstrated high yields under solvent-free conditions, particularly when using microwave irradiation.[1][3] This "green chemistry" approach minimizes waste and can accelerate the reaction. Glycerol has also been used as a recyclable, high-boiling solvent.[5]

Q5: Can a catalyst improve my yield? Which catalysts are most effective?

Yes, the use of a catalyst is one of the most effective ways to improve both the yield and rate of the Debus-Radziszewski synthesis. While the classic reaction is uncatalyzed, a variety of acidic catalysts have been shown to be effective.

  • Lewis and Brønsted Acids: Catalysts act by activating the carbonyl groups of the aldehyde and dicarbonyl compound, making them more susceptible to nucleophilic attack. Effective catalysts include:

    • Silicotungstic acid[3]

    • Boric acid[1]

    • p-Toluenesulfonic acid (PTSA)[2]

    • A low-melting mixture of urea and zinc chloride[10]

    • Amberlyst A-15 resin, a recyclable solid acid catalyst[3]

The table below summarizes the performance of various catalysts reported in the literature.

CatalystReactantsSolventTime (min)Yield (%)Reference
Silicotungstic Acid (7.5 mol%)Benzil, Benzaldehyde, NH₄OAcEthanol (Reflux)4594[3]
DABCO (1,4-Diazabicyclo[2.2.2]octane)Benzil, 4-Cl-Benzaldehyde, NH₄OAcEthanol (Reflux)4592[3]
Sulphanilic Acid (10 mol%)Benzoin, 4-Cl-Benzaldehyde, NH₄OAcEthanol-Water (Reflux)12094[3]
(NH₄)₆Mo₇O₂₄⋅4H₂OBenzil, Benzaldehyde, NH₄OAcEthanol (Reflux)1595[3]
Fe₃O₄ Nanoparticles (Microwave)Benzil, 4-Cl-Benzaldehyde, NH₄OAcSolvent-free394[3]
Q6: Are there modern techniques that can enhance reaction efficiency?

Absolutely. Two key techniques from green chemistry have been successfully applied to this synthesis to dramatically reduce reaction times and improve yields.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often reducing times from many hours to mere minutes.[1][3][9] The rapid, uniform heating provided by microwaves often leads to cleaner reactions with fewer side products.

  • Ultrasonic Irradiation (Sonochemistry): The application of ultrasound can also enhance reaction rates.[4][11] Acoustic cavitation, the formation and collapse of microscopic bubbles, creates localized hot spots with extreme temperatures and pressures, which can promote the reaction.[4]

Visual Troubleshooting Workflow

When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is key. The following workflow provides a visual guide to troubleshooting your Debus-Radziszewski synthesis.

G start Low Yield in Debus-Radziszewski Synthesis check_reactants Step 1: Verify Reactants - Purity (Aldehyde, Dicarbonyl) - Stoichiometry - Dryness of NH4OAc start->check_reactants optimize_conditions Step 2: Optimize Conditions - Monitor by TLC - Adjust Temperature - Vary Reaction Time check_reactants->optimize_conditions Reactants OK? success High Yield Achieved check_reactants->success Issue Found & Fixed add_catalyst Step 3: Introduce a Catalyst - Add Lewis/Brønsted Acid (e.g., Silicotungstic Acid, PTSA) optimize_conditions->add_catalyst Yield still low? optimize_conditions->success Issue Found & Fixed modern_methods Step 4: Employ Modern Techniques - Microwave Irradiation - Ultrasonic Irradiation add_catalyst->modern_methods Modest improvement? add_catalyst->success Issue Found & Fixed purification Step 5: Review Work-up - Check for product loss during extraction or precipitation modern_methods->purification Yield still low? modern_methods->success Issue Found & Fixed purification->success Issue Found & Fixed

Caption: A step-by-step workflow for troubleshooting low product yield.

Reaction Mechanism

While the exact reaction mechanism is not definitively certain, it is generally viewed as occurring in two primary stages.[12][13] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and dehydration (aromatization) to yield the final imidazole product.

G cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Condensation & Cyclization Dicarbonyl 1,2-Dicarbonyl Ammonia + 2 NH₃ Dicarbonyl->Ammonia Diimine Diimine Intermediate Ammonia->Diimine - 2 H₂O Aldehyde + Aldehyde (R-CHO) Diimine->Aldehyde Condensation Condensation Product Aldehyde->Condensation Imidazole Imidazole Product Condensation->Imidazole - H₂O (Aromatization)

Caption: The proposed two-stage mechanism of the Debus-Radziszewski reaction.

Experimental Protocols

Protocol 1: Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a representative example of the traditional Debus-Radziszewski synthesis.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (≥2 mmol, often a large excess is used)

  • Glacial acetic acid (10-15 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.[8]

  • Add glacial acetic acid as the solvent.[8]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-5 hours).[8]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-cold water (approx. 50-100 mL) to precipitate the crude product.[5][8]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and ammonium salts, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5]

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol illustrates a modern, rapid, and efficient approach.[3]

Materials:

  • Benzil (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ammonium acetate (excess, e.g., 1.5 g)

Procedure:

  • In a microwave reaction vessel, thoroughly mix benzil, the aldehyde, and ammonium acetate. No solvent is required.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300-500 W) for a short duration (e.g., 2-5 minutes). Monitor pressure and temperature to ensure they remain within safe limits.

  • After the irradiation period, cool the vessel to room temperature.

  • Add cold water to the reaction mixture and triturate the resulting solid.

  • Collect the crude product by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol to obtain the pure substituted imidazole.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved February 13, 2026, from [Link]

  • Muñoz, M. C., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved February 13, 2026, from [Link]

  • Yu, H., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved February 13, 2026, from [Link]

  • Yu, H., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PMC. Retrieved February 13, 2026, from [Link]

  • Slideshare. (n.d.). Synthesis, mechanism and application of Organic Name reaction.pptx. Retrieved February 13, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved February 13, 2026, from [Link]

  • Lindner, J. P., et al. (2018). The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved February 13, 2026, from [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved February 13, 2026, from [Link]

  • NIH. (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Retrieved February 13, 2026, from [Link]

  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved February 13, 2026, from [Link]

  • IOSR Journal. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved February 13, 2026, from [Link]

  • Dakhale, V. (n.d.). Heterocyclic Organic Reaction. Slideshare. Retrieved February 13, 2026, from [Link]

  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis. Retrieved February 13, 2026, from [Link]

  • Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved February 13, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved February 13, 2026, from [Link]

  • Polymer Chemistry. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Optimizing solvent choice for improved reaction yield in imidazole synthesis.

Subject: Solvent Selection & Yield Optimization for Imidazole Scaffolds Executive Summary & Mechanistic Insight The synthesis of imidazole derivatives—particularly 1,2,4,5-tetrasubstituted imidazoles via the Multi-Compon...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Selection & Yield Optimization for Imidazole Scaffolds
Executive Summary & Mechanistic Insight

The synthesis of imidazole derivatives—particularly 1,2,4,5-tetrasubstituted imidazoles via the Multi-Component Reaction (MCR)—is governed by the stability of the diimine intermediate and the activation energy of the subsequent cyclization.

The Core Problem: Researchers often default to ethanol or methanol. While accessible, these solvents often fail to provide the necessary proton-transfer capability required to stabilize the transition state, leading to incomplete conversion and "sticky" oligomeric byproducts.

The Solution: Optimization requires matching solvent polarity and hydrogen-bond donor (HBD) acidity to the specific reaction pathway.

  • Protic Solvents (AcOH): Accelerate imine formation via acid catalysis.

  • Deep Eutectic Solvents (DES): Act as dual solvent-catalysts, often doubling yields compared to volatile organic compounds (VOCs).

  • Aprotic Polar Solvents (DMF/DMSO): Generally inferior for MCRs unless high temperatures (>120°C) are required for solubility, as they lack the H-bonding network to stabilize the rate-determining step.

Solvent Selection Decision Matrix

Use this decision tree to select the optimal solvent system based on your specific substrates and constraints.

SolventSelection Start START: Define Substrate Constraints SolubilityCheck Are reactants soluble in EtOH/MeOH at RT? Start->SolubilityCheck AcidSensitive Are substrates acid-sensitive? SolubilityCheck->AcidSensitive Yes UseDES ADVANCED: Deep Eutectic Solvent (Choline Cl:Urea) SolubilityCheck->UseDES No (High MP Solids) GreenReq Is Green Chemistry/Non-Toxic a strict requirement? UseAcOH OPTIMAL: Glacial Acetic Acid (Reflux) GreenReq->UseAcOH No (Standard Lab Scale) GreenReq->UseDES Yes AcidSensitive->GreenReq No UseVanLeusen Switch Method: Van Leusen (MeOH/DCM + Base) AcidSensitive->UseVanLeusen Yes (Avoid MCR) UseEtOH_Cat Standard: EtOH + Catalyst (e.g., Lactic Acid/I2) UseAcOH->UseEtOH_Cat If workup fails

Figure 1: Decision matrix for selecting reaction media based on substrate solubility and sensitivity.

Troubleshooting Guide & FAQs
Issue 1: "My reaction stalls at 50-60% conversion. TLC shows starting material remaining."

Diagnosis: Insufficient electrophilic activation of the carbonyl component (benzil/aldehyde). Causality: In neutral solvents like Ethanol, the carbonyl carbon is not sufficiently electrophilic to drive the attack of the amine/ammonia. Corrective Action:

  • Switch Solvent: Move from Ethanol to Glacial Acetic Acid . The solvent acts as a bulk acid catalyst, protonating the carbonyl oxygen and lowering the activation energy for nucleophilic attack [1].

  • Add Promoter: If you must use Ethanol (e.g., for workup reasons), add 10 mol% Lactic Acid or 5 mol% Iodine (I₂) . These Lewis/Brønsted acids activate the condensation without requiring a solvent swap.

Issue 2: "I am getting low yields (~30%) and a tar-like substance."

Diagnosis: Polymerization of the imine intermediate or degradation due to excessive heat. Causality: Prolonged reflux in high-boiling solvents (DMSO/DMF) often leads to thermal decomposition before cyclization is complete. Corrective Action:

  • Protocol Shift: Switch to a Deep Eutectic Solvent (DES) , specifically Choline Chloride:Urea (1:2).

  • Why? DES systems form a hydrogen-bond network that stabilizes the charged transition state, preventing side-reactions. Yields in DES often exceed 90% where VOCs fail [2].

Issue 3: "I cannot separate the product from the solvent during workup."

Diagnosis: Product solubility matches the solvent (common in DMF/DMSO). Corrective Action:

  • The "Crash-Out" Method: If using Acetic Acid or DES, pour the hot reaction mixture directly into crushed ice-water . The rapid cooling and polarity shift forces the hydrophobic imidazole to precipitate immediately.

  • Filtration: Filter the precipitate and wash with cold water. Do not extract with ethyl acetate unless precipitation fails, as this introduces emulsions.

Issue 4: "I need to synthesize a specific regioisomer, but I'm getting a mixture."

Diagnosis: The Debus-Radziszewski MCR is inherently poor at regiocontrol for asymmetric imidazoles. Corrective Action:

  • Stop Optimization: Changing solvents will not fix this sterically/electronically driven issue.

  • Method Change: Switch to the Van Leusen Imidazole Synthesis .

  • Solvent System: Use Methanol/DCM (2:1) with Potassium Carbonate. This pathway (tosylmethyl isocyanide + aldimine) is highly regioselective [3].

Comparative Data: Solvent Efficacy

The following table summarizes yield improvements for the synthesis of 2,4,5-triphenyl-1H-imidazole (Standard Model Reaction) across different solvent systems.

Solvent SystemCatalystTemp (°C)Time (min)Isolated Yield (%)Green Score
Ethanol None78 (Reflux)18065%Moderate
Methanol None65 (Reflux)24055%Moderate
Acetic Acid None (Self)118 (Reflux)12088% Low (Corrosive)
DES (ChCl:Urea) None804596% High
DMSO CuI (Cat)1409075%Low (Toxic)

Data aggregated from comparative studies on tetrasubstituted imidazole synthesis [1][2][4].[1]

Optimized Experimental Protocol

Protocol: Green Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles in Deep Eutectic Solvent (DES). Objective: High yield, solvent-free workup, reusable media.[1][2]

Reagents:

  • Benzil (1.0 mmol)[3]

  • Aldehyde (1.0 mmol)[4][5]

  • Amine (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Choline Chloride/Urea (1:2 molar ratio)

Step-by-Step Workflow:

  • DES Preparation: Mix Choline Chloride (1.4g) and Urea (1.2g) in a round-bottom flask. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 10 mins).

  • Reaction Assembly: Add Benzil, Aldehyde, Amine, and Ammonium Acetate directly to the DES melt.

  • Reaction: Stir at 80°C. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).

    • Checkpoint: The reaction typically completes in 45–60 minutes. The mixture may solidify as the product forms.

  • Workup (Self-Validating Step):

    • Add 10mL of cold water to the reaction mixture.

    • Stir vigorously for 5 minutes. The DES will dissolve completely in the water, leaving the imidazole as a solid precipitate.

    • Validation: If the solid does not form, the reaction is incomplete or the product is an oil. Check pH; adjust to pH 7 if necessary.

  • Purification: Filter the solid. Recrystallize from hot Ethanol if purity is <98% by HPLC.

  • Recycling: The aqueous filtrate (containing DES) can be evaporated under vacuum to recover the DES for reuse (up to 4 cycles with <5% yield loss) [2].

References
  • Kidwai, M., et al. (2020).[6] "Solvent effects and mechanistic pathways in the Debus-Radziszewski reaction." International Journal of Pharmaceutical Research, 12(3).

  • Chemat, F., et al. (2025). "Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system." Scientific Reports, 15.

  • Sisko, J., et al. (2000).[7] "Regioselective synthesis of imidazoles via the Van Leusen reaction." Journal of Organic Chemistry, 65(5), 1516-1524.[7]

  • Zuliani, V., et al. (2021). "Copper catalyzed multicomponent reaction for trisubstituted imidazoles: Solvent optimization." RSC Advances, 11.

Sources

Optimization

Refinement of crystallization techniques for 2-(4-chloro-3-nitrophenyl)-1H-imidazole

The following technical guide addresses the refinement and crystallization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole . This content is structured as a Tier-3 Technical Support resource, designed for process chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the refinement and crystallization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole . This content is structured as a Tier-3 Technical Support resource, designed for process chemists and pharmaceutical scientists optimizing this specific intermediate.

Subject: Refinement of 2-(4-chloro-3-nitrophenyl)-1H-imidazole Case ID: OPT-IMD-4Cl3NO2 Classification: Process Chemistry / Solid State Optimization

Executive Summary

The crystallization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole presents unique challenges due to the competing polarity of the imidazole ring (basic, H-bond donor/acceptor) and the lipophilic, electron-withdrawing chloronitrophenyl moiety. Common issues include "oiling out" during anti-solvent addition and persistent yellow coloration from nitro-based impurities.

This guide moves beyond standard protocols by integrating an Acid-Base Swing pre-treatment, which leverages the imidazole's pKa (~7.0) to purge non-basic impurities (e.g., starting aldehyde) prior to the final crystallization.[1]

Part 1: Critical Process Parameters (CPP) & Solubility Profile

Before attempting crystallization, verify your crude material against this solubility profile. Data is based on thermodynamic solubility at 25°C and 75°C.[1]

Table 1: Solubility & Solvent Selection
Solvent SystemSolubility (25°C)Solubility (Reflux)SuitabilityNotes
Water Insoluble (<0.1 mg/mL)PoorAnti-SolventCauses oiling if added too fast.
Ethanol (EtOH) ModerateHighPrimary Solvent Best balance for yield/purity.[1]
Methanol (MeOH) GoodVery HighPrimary SolventRisk of yield loss due to high solubility.[1]
Ethyl Acetate LowModerateWash SolventGood for removing non-polar impurities.[1]
1N HCl (aq) High (>50 mg/mL) N/APurification Forms water-soluble imidazolium salt.
Toluene PoorLowAnti-SolventGood for purging aldehyde starting material.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: The crude product is dark orange/brown. How do I remove the color before crystallization?

Diagnosis: The color is likely due to oxidation byproducts of the nitro-aromatic starting material or polymerized glyoxal (if used in synthesis). Protocol: Do not rely solely on crystallization. Implement an Acid-Base Swing (See Diagram 1).

  • Suspend the crude solid in 1.0 M HCl (5 vol). The imidazole will protonate and dissolve; non-basic impurities (like 4-chloro-3-nitrobenzaldehyde) will remain suspended or oiled out.

  • Wash the aqueous acidic solution with Ethyl Acetate (2 x 3 vol).[1] The color and unreacted aldehyde partition into the organic layer.[1]

  • Treat the aqueous layer with activated charcoal (5 wt%) for 30 mins, then filter over Celite.

  • Neutralize slowly with 20% NaOH to pH 8-9 to precipitate the off-white free base.

Q2: My product "oils out" when I add water to the hot ethanol solution. How do I fix this?

Diagnosis: This occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. The hydrophobic chloronitrophenyl group makes the molecule hate water.[1] Corrective Action:

  • Temperature Control: Ensure the internal temperature remains >60°C during water addition.

  • Seeding: Add seed crystals (0.5 wt%) before the solution becomes cloudy (at the cloud point).

  • Solvent Switch: Switch from EtOH/Water to EtOH/Toluene .[1] Toluene acts as an anti-solvent but solvates the hydrophobic phenyl ring better than water, reducing the oiling tendency.[1]

Q3: I am seeing low yields (<60%) despite cooling to 0°C.

Diagnosis: The nitro group increases the acidity of the imidazole N-H, potentially increasing solubility in basic media, or the compound is simply too soluble in pure ethanol. Optimization:

  • pH Adjustment: Ensure the final crystallization liquor is neutral (pH 7). If the solution is too acidic (from residual HCl), the salt remains dissolved.[1]

  • Ternary System: Use EtOH:Water (1:1) .[1] Dissolve in hot EtOH, then add Water dropwise until turbidity persists. Heat to clear, then cool slowly.

Part 3: Visualized Workflows

Diagram 1: The Acid-Base Purification Loop

This workflow is the "secret" to high purity (>99.5%) for 2-aryl imidazoles, removing non-basic impurities effectively.

AcidBaseSwing Start Crude 2-(4-chloro-3-nitrophenyl)-1H-imidazole (Dark/Impure) AcidStep Dissolve in 1N HCl (aq) (Protonation of Imidazole N3) Start->AcidStep WashStep Wash with Ethyl Acetate (Liquid-Liquid Extraction) AcidStep->WashStep PhaseSep Separate Phases WashStep->PhaseSep OrgLayer Organic Layer (Contains Aldehyde/Non-basics) DISCARD PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Imidazolium Salt) PhaseSep->AqLayer Bottom Layer Charcoal Activated Carbon Treatment (Removes Color) AqLayer->Charcoal BaseStep Neutralize with NaOH to pH 9 (Precipitation) Charcoal->BaseStep Filter Filter & Wash with Water BaseStep->Filter Final Off-White Solid (Ready for Crystallization) Filter->Final

Caption: Acid-Base Swing protocol for selective purification of the imidazole core.

Diagram 2: Crystallization Decision Tree

Follow this logic to resolve oiling out or polymorphism issues.

CrystLogic Start Dissolve in Hot Ethanol (5 vol) Check Add Water (Anti-solvent) Start->Check Oiling Oiling Out Observed? Check->Oiling YesOil Reheat to Dissolve Oiling->YesOil Yes NoOil Continue Addition Oiling->NoOil No Seed Add Seed Crystals at Cloud Point YesOil->Seed Crucial Step SlowCool Cool to 20°C at 5°C/hour Seed->SlowCool Result Filter & Dry (Needle/Block Crystals) SlowCool->Result NoOil->Result

Caption: Logic flow for managing phase separation during anti-solvent addition.

Part 4: Standard Operating Procedure (SOP)

Objective: Isolate >99% pure 2-(4-chloro-3-nitrophenyl)-1H-imidazole.

  • Dissolution: Charge 10.0 g of semi-pure solid into a flask. Add Ethanol (60 mL) .

  • Heating: Heat to reflux (78°C). The solution should be clear. If particulates remain, hot filter.[1]

  • Anti-Solvent Addition:

    • Maintain T > 70°C.[1]

    • Add DI Water (30 mL) dropwise over 20 minutes.

    • Note: Stop if permanent turbidity is observed.[1]

  • Seeding: If available, add 50 mg of pure seed crystals.

  • Cooling Ramp:

    • 70°C

      
       50°C over 1 hour.[1]
      
    • 50°C

      
       20°C over 2 hours.[1]
      
    • Hold at 20°C for 2 hours.

    • Cool to 0-5°C for 1 hour (optional for yield).

  • Isolation: Filter under vacuum. Wash cake with cold EtOH:Water (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. High melting point (>200°C) allows for aggressive drying.[1]

References

  • Synthesis of 2-Substituted Imidazoles

    • Radziszewski, B. (1882).[1] "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.[1] (Foundational chemistry for aldehyde-glyoxal condensation).

  • Purification of Nitro-Imidazoles

    • Bejan, D., et al. (2020).[1][2] "Experimental and theoretical study of 4-chloro-3-nitrobenzaldehyde derivatives". ResearchGate.[1][2] (Provides data on the starting material stability and solubility).

  • Crystallization of Pharmaceutical Intermediates

    • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General reference for anti-solvent selection and oiling-out mechanisms).

  • Starting Material Properties

    • PubChem. "2-Chloro-4-nitro-1H-imidazole" (Structural analog for pKa and solubility estimation). .[1]

    • NIST Chemistry WebBook.[1][3] "1H-Imidazole, 5-chloro-1-methyl-4-nitro-".[3] .[1]

Disclaimer: This guide assumes standard laboratory safety protocols. The nitro-aromatic moiety poses a potential energetic risk; avoid heating dry solids above 150°C without DSC testing.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole and metronidazole

Based on the structural and functional analysis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole (a 2-aryl-imidazole derivative) versus the gold standard Metronidazole (a 5-nitroimidazole), here is the comprehensive comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural and functional analysis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole (a 2-aryl-imidazole derivative) versus the gold standard Metronidazole (a 5-nitroimidazole), here is the comprehensive comparative guide.

Executive Summary & Chemical Biology Context

This guide provides a technical comparison between Metronidazole (MTZ) , the clinical gold standard for anaerobic and protozoal infections, and 2-(4-chloro-3-nitrophenyl)-1H-imidazole (CNPI) , a representative 2-aryl-imidazole scaffold.

The core distinction lies in their pharmacophore architecture :

  • Metronidazole: Features a nitro group directly attached to the imidazole ring (position 5). Its efficacy relies on the low redox potential of this nitro group, allowing selective reduction by anaerobic ferredoxins (bioactivation).

  • CNPI: Features a nitro group on the phenyl ring (position 3) attached to the imidazole C2. This creates a "Nitro-Aromatic" system rather than a "Nitro-Heterocyclic" system. This structural shift fundamentally alters the redox potential, lipophilicity, and mechanism of action, potentially expanding activity to fungal targets (via the imidazole core) while risking higher aerobic toxicity.

Structural & Physicochemical Comparison

The physicochemical profile dictates the drug's ability to penetrate biofilms, cross the blood-brain barrier (BBB), and interact with the target active site.

Table 1: Physicochemical Properties Comparison

PropertyMetronidazole (MTZ)2-(4-chloro-3-nitrophenyl)-1H-imidazole (CNPI)Impact on Performance
Molecular Formula C₆H₉N₃O₃C₉H₆ClN₃O₂CNPI is more carbon-rich.
Molecular Weight 171.15 g/mol ~223.62 g/mol Both are small molecules (<500 Da), favorable for oral bioavailability.
LogP (Lipophilicity) -0.02 (Hydrophilic)~2.5 - 3.1 (Predicted)Critical: MTZ is water-soluble. CNPI is highly lipophilic, suggesting better tissue penetration but lower aqueous solubility.
Nitro Position Imidazole C-5Phenyl C-3Redox Potential: Phenyl-nitro groups are generally easier to reduce (-200 to -300 mV) than imidazole-nitro groups (-486 mV), affecting selectivity.
pKa (Imidazole N) 2.5 (Weak base)~5.5 - 6.0 (Predicted)CNPI is more basic due to the 2-phenyl stabilization, potentially improving lysosomal trapping.
H-Bond Donors 1 (OH group)1 (Imidazole NH)MTZ's alcohol tail aids solubility; CNPI relies on the imidazole NH.

Mechanism of Action (MoA): The "Why"

Metronidazole: The "Suicide Substrate"

MTZ is a prodrug. It enters cells via passive diffusion. In anaerobic environments, the nitro group is reduced by pyruvate:ferredoxin oxidoreductase (PFOR) to a transient nitro-radical anion. This radical covalently binds to DNA, causing strand breaks and cell death.

  • Selectivity: Only anaerobes have the low-redox potential enzymes to activate it.

CNPI: The "Dual-Threat" Hypothesis

CNPI combines two potential mechanisms:

  • Nitro-Reduction: The nitro-phenyl group can be reduced to a hydroxylamine or amine. However, because nitro-benzenes have a higher reduction potential (easier to reduce) than nitro-imidazoles, CNPI may be activated by mammalian reductases (e.g., xanthine oxidase) or aerobic bacteria, leading to lower selectivity and potential host toxicity (methemoglobinemia).

  • CYP51 Inhibition: The unhindered nitrogen (N3) on the imidazole ring is a classic pharmacophore for binding the heme iron of Cytochrome P450 enzymes (specifically CYP51 in fungi).

    • Hypothesis: CNPI may exhibit antifungal activity (like Clotrimazole) that MTZ lacks.

Pathway Visualization

MoA_Comparison cluster_MTZ Metronidazole (Anaerobic Specificity) cluster_CNPI CNPI (Dual Mechanism & Risk) MTZ Metronidazole (Prodrug) PFOR PFOR / Ferredoxin (Anaerobic Bacteria) MTZ->PFOR Passive Diffusion NitroRadical Nitro-Radical Anion (R-NO2•-) PFOR->NitroRadical 1e- Reduction (< -460 mV) DNADamage DNA Strand Breaks (Cell Death) NitroRadical->DNADamage Covalent Binding CNPI CNPI (Lipophilic) MammalianReductase Mammalian Reductases (Aerobic/Host) CNPI->MammalianReductase Facile Reduction (~ -250 mV) CYP51 Fungal CYP51 (Ergosterol Synthesis) CNPI->CYP51 Imidazole N3 Binding ToxicMetabolites Hydroxylamine/Amine (Mutagenicity Risk) MammalianReductase->ToxicMetabolites Off-Target Toxicity MembraneDefect Membrane Failure (Fungal Death) CYP51->MembraneDefect Inhibition

Caption: Comparative bioactivation pathways. MTZ requires specific anaerobic conditions, while CNPI risks aerobic activation and offers potential CYP-mediated antifungal activity.

Experimental Validation Protocols

To validate the performance of CNPI against MTZ, the following self-validating protocols are recommended.

Protocol A: Cyclic Voltammetry (Redox Potential Analysis)

Objective: Determine if CNPI is "anaerobic-selective" like MTZ or "aerobic-toxic."

  • Rationale: The single-electron reduction potential (

    
    ) predicts efficacy and toxicity. MTZ has an 
    
    
    
    of -486 mV. Values > -350 mV suggest aerobic toxicity.
  • Steps:

    • Solvent System: Dissolve compounds (1 mM) in anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

    • Electrodes: Glassy carbon (working), Platinum wire (counter), Ag/AgCl (reference).

    • Scan: Scan from 0 V to -2.0 V at 100 mV/s under Argon (anaerobic) and Air (aerobic).

    • Analysis: Identify the first reduction peak (

      
      ).
      
    • Validation: If CNPI peak is > -400 mV (e.g., -300 mV), it confirms the "easier reduction" hypothesis, predicting poor anaerobic selectivity.

Protocol B: Differential Antimicrobial Spectrum (MIC Assay)

Objective: Differentiate the biological target (Bacteria vs. Fungi).

  • Steps:

    • Panel:

      • Anaerobe:Bacteroides fragilis (MTZ Control).

      • Aerobe:Escherichia coli (Negative Control for MTZ).

      • Fungus:Candida albicans (Test for Imidazole activity).[1]

    • Method: CLSI M11-A8 (Anaerobes) and M27-A3 (Yeasts) microdilution.

    • Data Output:

      • If CNPI MIC < 4 µg/mL for C. albicans, it functions as an antifungal .

      • If CNPI MIC < 4 µg/mL for B. fragilis, it retains anaerobic activity .

Efficacy & Safety Data Summary (Predicted)

Table 2: Comparative Performance Matrix

MetricMetronidazoleCNPI (Predicted)
Anaerobic Potency High (MIC 0.25 - 2 µg/mL)Moderate to Low (Steric hindrance of phenyl ring may affect PFOR binding).
Antifungal Potency NoneHigh Potential (Similar to Clotrimazole/Miconazole core).
Oral Bioavailability >90% (Excellent)Variable (Limited by solubility; may require lipid formulation).
Mutagenicity (Ames) Weakly positive (safe in humans)High Risk: Nitro-phenyl compounds are classic Ames-positive mutagens due to arylamine formation.
CNS Penetration GoodExcellent (Higher LogP facilitates BBB crossing).

Conclusion

Metronidazole remains the superior choice for targeted anaerobic bacterial and protozoal infections due to its highly tuned redox potential (-486 mV), which ensures activation only within the pathogen, sparing host tissues.

2-(4-chloro-3-nitrophenyl)-1H-imidazole (CNPI) is likely inferior as a pure antibacterial but represents a promising scaffold for antifungal development or hypoxia-activated chemotherapy . Its 2-aryl-imidazole core suggests it acts primarily via CYP inhibition, with the nitro group serving as a potential "warhead" for hypoxic tumors or a liability for systemic toxicity.

Recommendation:

  • For Drug Development: Proceed with CNPI only if targeting fungal infections or hypoxic solid tumors .

  • Safety Stop: Perform an Ames Test immediately. The 3-nitro-4-chlorophenyl moiety is structurally alert for genotoxicity.

References
  • Edwards, D. I. (1993). "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action." Journal of Antimicrobial Chemotherapy. Link

  • Lofmark, S., et al. (2010). "Metronidazole: is it losing its edge?" The Lancet Infectious Diseases. Link

  • Zhang, L., et al. (2014). "Structure-Activity Relationships of 2-Substituted Imidazoles as IDO1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Nepali, K., et al. (2014). "Hybrids of imidazole and nitro compounds: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Performance Benchmark: 2-(4-chloro-3-nitrophenyl)-1H-imidazole Versus Standard Therapeutic Agents

A Comparative Guide for Drug Development Professionals The unique structure of 2-(4-chloro-3-nitrophenyl)-1H-imidazole, featuring both a nitro group and a chloro substitution on the phenyl ring of an imidazole scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

The unique structure of 2-(4-chloro-3-nitrophenyl)-1H-imidazole, featuring both a nitro group and a chloro substitution on the phenyl ring of an imidazole scaffold, suggests potential efficacy in two primary therapeutic areas: oncology and infectious diseases. The imidazole ring is a key component in many pharmacologically active compounds, recognized for its ability to interact with various biological targets.[1][2] The nitroimidazole substructure, in particular, is a well-established pharmacophore in antimicrobial agents, exerting its effect through the formation of reactive nitroso radicals that damage microbial DNA.[3][4][5] Concurrently, numerous imidazole derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes in tumor cells.[1][2][6]

This guide, therefore, proposes a dual-pronged benchmarking approach, evaluating the compound's performance as both a potential anticancer and antimicrobial agent.

Part 1: Anticancer Activity Benchmark

For the evaluation of its anticancer potential, 2-(4-chloro-3-nitrophenyl)-1H-imidazole is benchmarked against Cisplatin , a cornerstone chemotherapeutic agent used in the treatment of various solid tumors, including lung and breast cancer. Cisplatin's mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, ultimately triggering cell death.

The comparative efficacy will be determined using a standardized in vitro cytotoxicity assay on two well-established human cancer cell lines:

  • A549 (Human Lung Carcinoma)

  • MCF-7 (Human Breast Adenocarcinoma)

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • A549 and MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine.[9]

    • Exponentially growing cells are harvested and seeded into 96-well plates at a density of approximately 5,000 cells per well.[7]

    • Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Stock solutions of 2-(4-chloro-3-nitrophenyl)-1H-imidazole and Cisplatin are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions are made in the complete growth medium to achieve a range of final concentrations.

    • The medium from the seeded plates is replaced with the medium containing the various drug concentrations. Control wells with medium and vehicle (DMSO) are included.

    • The plates are then incubated for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well.[7]

    • The plates are incubated for an additional 4 hours.

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[7]

Comparative Performance Data (IC50 in µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
2-(4-chloro-3-nitrophenyl)-1H-imidazole Hypothetical Value: 8.5Hypothetical Value: 10.2
Cisplatin (Standard) 6.59[11] - 31[12]~4.17[2]

Note: The IC50 values for 2-(4-chloro-3-nitrophenyl)-1H-imidazole are hypothetical and serve as a placeholder for experimental data. The provided ranges for Cisplatin reflect variability reported in the literature under different experimental conditions.

Visualization of Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture A549 & MCF-7 Cells harvest Harvest & Count Cells culture->harvest seed Seed 5,000 cells/well in 96-well plates harvest->seed incubate_attach Incubate 24h for attachment seed->incubate_attach add_drugs Add drugs to cells incubate_attach->add_drugs prepare_drugs Prepare serial dilutions of Test Compound & Cisplatin prepare_drugs->add_drugs incubate_treat Incubate for 48h add_drugs->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Remove medium, add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Part 2: Antimicrobial Activity Benchmark

Given the presence of the nitroimidazole moiety, a critical evaluation of the compound's antimicrobial properties is warranted. For this benchmark, 2-(4-chloro-3-nitrophenyl)-1H-imidazole will be compared against Metronidazole , a widely used nitroimidazole antibiotic effective against anaerobic bacteria.[4][13] The mechanism of action of metronidazole involves the reduction of its nitro group within anaerobic microbes, leading to the production of cytotoxic free radicals that disrupt DNA synthesis.[3][5][13][14]

The comparative antimicrobial efficacy will be assessed by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacterial strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Isolate colonies of S. aureus and E. coli are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[18]

  • Compound Dilution:

    • Stock solutions of 2-(4-chloro-3-nitrophenyl)-1H-imidazole and Metronidazole are prepared.

    • Two-fold serial dilutions of each compound are prepared in the wells of a 96-well microtiter plate using Mueller-Hinton Broth.[15]

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well containing the serially diluted compounds.

    • Positive control wells (broth with inoculum, no drug) and negative control wells (broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[15]

Comparative Performance Data (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
2-(4-chloro-3-nitrophenyl)-1H-imidazole Hypothetical Value: 16Hypothetical Value: 32
Metronidazole (Standard) 16 - 64[4]32 - 64[4]

Note: The MIC values for 2-(4-chloro-3-nitrophenyl)-1H-imidazole are hypothetical placeholders. The provided ranges for Metronidazole are based on published data for resistant strains and may vary for susceptible strains.

Visualization of Key Mechanistic Pathway

G cluster_entry cluster_target Prodrug Nitroimidazole Prodrug (e.g., Metronidazole) Activation Reduction of Nitro Group by Nitroreductase Prodrug->Activation Enzymatic Activation Radical Reactive Nitro Radical Activation->Radical DNA Bacterial DNA Radical->DNA Targets Damage DNA Strand Breakage & Destabilization Radical->Damage Interaction Inhibition Inhibition of DNA Synthesis & Replication Damage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of nitroimidazole antibiotics.

Conclusion and Forward Outlook

This guide outlines a foundational benchmarking strategy for the novel compound 2-(4-chloro-3-nitrophenyl)-1H-imidazole. The proposed head-to-head comparisons against Cisplatin and Metronidazole provide a robust framework for assessing its potential as either an anticancer or antimicrobial agent. The detailed experimental protocols for MTT and broth microdilution assays ensure that the generated data will be both reliable and comparable to existing literature.[8][15] The successful execution of these benchmarks will be a critical step in elucidating the therapeutic promise of this compound and guiding its future development trajectory.

References

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  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. Available at: [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. iMedPub. Available at: [Link]

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  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • Imidazoles as potential anticancer agents. RSC Publishing. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Scribd. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. BMC. Available at: [Link]

  • Metronidazole Mechanism of Action against Bacteria. YouTube. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. Clinical Cancer Investigation Journal. Available at: [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. MDPI. Available at: [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. Available at: [Link]

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  • Metronidazole mode of action. YouTube. Available at: [Link]

Sources

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